Ethanol, 2-(ethylmethylamino)-
Overview
Description
Ethanol, 2-(ethylmethylamino)-, also known as 2-(ethylmethylamino)ethanol, is a compound with the molecular formula C5H13NO and a molecular weight of 103.16 g/mol. This compound has garnered significant attention in scientific research due to its unique physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ethanol, 2-(ethylmethylamino)- typically involves the reaction of ethylamine with methylamine under controlled conditions. The process can be summarized as follows:
Condensation Reaction: Ethylamine reacts with methylamine to form N-ethyl-N-methylamine.
Hydroxylation: The resulting N-ethyl-N-methylamine undergoes hydroxylation to produce ethanol, 2-(ethylmethylamino)-.
Industrial Production Methods
Industrial production of ethanol, 2-(ethylmethylamino)- follows similar synthetic routes but on a larger scale. The process involves:
Raw Material Preparation: Ethylamine and methylamine are prepared and purified.
Reaction Setup: The reaction is carried out in large reactors under controlled temperature and pressure conditions.
Purification: The product is purified using distillation and other separation techniques to obtain high-purity ethanol, 2-(ethylmethylamino)-.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-(ethylmethylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed.
Major Products
Oxidation: Produces aldehydes or ketones.
Reduction: Yields primary or secondary amines.
Substitution: Forms various substituted ethanol derivatives.
Scientific Research Applications
Ethanol, 2-(ethylmethylamino)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of surfactants, detergents, and lubricants.
Mechanism of Action
The mechanism of action of ethanol, 2-(ethylmethylamino)- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-(Methylamino)ethanol: Similar structure but with a methyl group instead of an ethyl group.
2-(Ethylamino)ethanol: Similar structure but with an ethyl group instead of a methyl group.
2-(Dimethylamino)ethanol: Contains two methyl groups instead of one ethyl and one methyl group
Uniqueness
Ethanol, 2-(ethylmethylamino)- is unique due to its specific combination of ethyl and methyl groups, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes .
Properties
IUPAC Name |
2-[ethyl(methyl)amino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-3-6(2)4-5-7/h7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKDZWSATBBGBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183131 | |
Record name | Ethanol, 2-(ethylmethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10183131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2893-43-8 | |
Record name | N-Ethyl-N-methylethanolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2893-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanol, 2-(ethylmethylamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002893438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, 2-(ethylmethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10183131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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